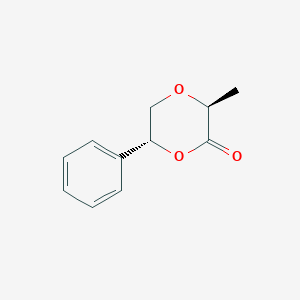
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1,4-Dioxan-2-ona, 3-metil-6-fenil-, (3S,6R)- es un compuesto orgánico con la fórmula molecular C11H12O3. Es una molécula quiral, lo que significa que tiene imágenes especulares no superponibles.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1,4-Dioxan-2-ona, 3-metil-6-fenil-, (3S,6R)- generalmente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común es la reacción de un precursor de 3-metil-6-fenil-1,4-dioxano-2,5-diona con una base adecuada para inducir la ciclización y formar el producto deseado. Las condiciones de reacción a menudo incluyen:
Temperatura: Temperaturas moderadas (por ejemplo, 50-100 °C) para facilitar el proceso de ciclización.
Solvente: Solventes como diclorometano o tetrahidrofurano se utilizan comúnmente.
Catalizadores: Bases como hidróxido de sodio o carbonato de potasio se pueden emplear para promover la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para la eficiencia, el rendimiento y la rentabilidad. Los reactores de flujo continuo y los sistemas automatizados podrían utilizarse para garantizar una calidad constante y un alto rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1,4-Dioxan-2-ona, 3-metil-6-fenil-, (3S,6R)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo se pueden utilizar en condiciones ácidas o básicas.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como los halógenos (por ejemplo, cloro, bromo) o los nucleófilos (por ejemplo, aminas, tioles) se pueden utilizar.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
La 1,4-Dioxan-2-ona, 3-metil-6-fenil-, (3S,6R)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con las interacciones enzimáticas y las vías metabólicas.
Industria: El compuesto se puede utilizar en la producción de polímeros, resinas y otros materiales con propiedades especializadas.
Mecanismo De Acción
El mecanismo de acción de la 1,4-Dioxan-2-ona, 3-metil-6-fenil-, (3S,6R)- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en diversas vías bioquímicas. El mecanismo exacto depende del contexto de su uso, como en el desarrollo de fármacos o en la ciencia de los materiales.
Comparación Con Compuestos Similares
Compuestos similares
- 1,4-Dioxan-2-ona, 3-metil-6-fenil-, (3S,6S)-
- 1,4-Dioxan-2-ona, 3-metil-6-fenil-, (3R,6R)-
Singularidad
La 1,4-Dioxan-2-ona, 3-metil-6-fenil-, (3S,6R)- es única debido a su configuración quiral específica, que puede resultar en diferentes actividades biológicas y propiedades químicas en comparación con sus estereoisómeros. Esta singularidad la hace valiosa en aplicaciones donde la quiralidad juega un papel crucial, como en el desarrollo de fármacos enantioméricamente puros.
Propiedades
Número CAS |
655246-16-5 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(3S,6R)-3-methyl-6-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m0/s1 |
Clave InChI |
JZUIWDCJHDUQOU-WPRPVWTQSA-N |
SMILES isomérico |
C[C@H]1C(=O)O[C@@H](CO1)C2=CC=CC=C2 |
SMILES canónico |
CC1C(=O)OC(CO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


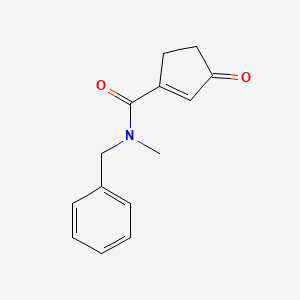
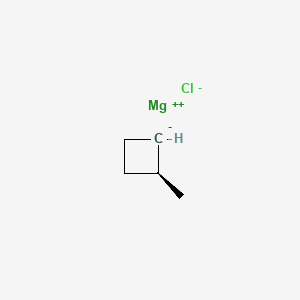
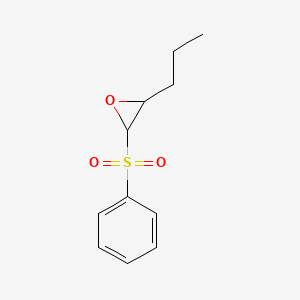
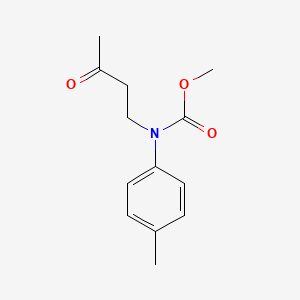
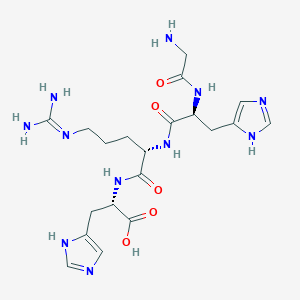

![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
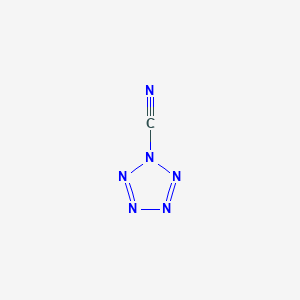
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
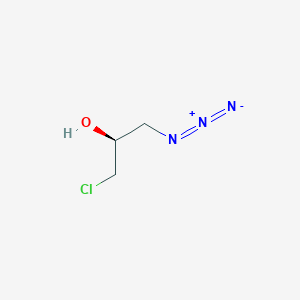
![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
